![molecular formula C15H18N2O3S B4644048 2-mercapto-5-(3-methyl-4-propoxybenzyl)-4,6-pyrimidinediol](/img/structure/B4644048.png)
2-mercapto-5-(3-methyl-4-propoxybenzyl)-4,6-pyrimidinediol
Overview
Description
2-mercapto-5-(3-methyl-4-propoxybenzyl)-4,6-pyrimidinediol (MPBP) is a chemical compound that has been used in scientific research for its various biological and pharmacological effects. It is a derivative of the nucleoside uridine and has been found to have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections.
Mechanism of Action
The exact mechanism of action of 2-mercapto-5-(3-methyl-4-propoxybenzyl)-4,6-pyrimidinediol is not fully understood. However, it has been found to modulate various signaling pathways and enzymes involved in cellular processes such as proliferation, differentiation, and apoptosis. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
2-mercapto-5-(3-methyl-4-propoxybenzyl)-4,6-pyrimidinediol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders. Additionally, 2-mercapto-5-(3-methyl-4-propoxybenzyl)-4,6-pyrimidinediol has been shown to have antiviral activity against certain viruses.
Advantages and Limitations for Lab Experiments
One advantage of using 2-mercapto-5-(3-methyl-4-propoxybenzyl)-4,6-pyrimidinediol in lab experiments is its potential therapeutic applications in various diseases. Additionally, it has been found to have low toxicity in animal studies. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in research.
Future Directions
There are several future directions for research on 2-mercapto-5-(3-methyl-4-propoxybenzyl)-4,6-pyrimidinediol. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative disorders, and viral infections. Another direction is to elucidate its exact mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize its use in research and develop more efficient synthesis methods.
Scientific Research Applications
2-mercapto-5-(3-methyl-4-propoxybenzyl)-4,6-pyrimidinediol has been found to have various biological and pharmacological effects, making it a promising compound for scientific research. It has been studied for its potential therapeutic applications in cancer, neurodegenerative disorders, and viral infections.
properties
IUPAC Name |
6-hydroxy-5-[(3-methyl-4-propoxyphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-6-20-12-5-4-10(7-9(12)2)8-11-13(18)16-15(21)17-14(11)19/h4-5,7H,3,6,8H2,1-2H3,(H3,16,17,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYMVPSYVXCQLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC2=C(NC(=S)NC2=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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